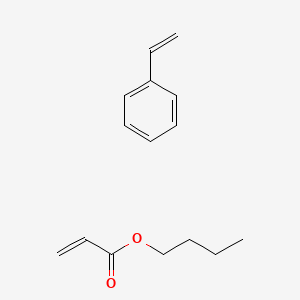

Butyl prop-2-enoate;styrene

Cat. No. B1617842

Key on ui cas rn:

25767-47-9

M. Wt: 232.32 g/mol

InChI Key: TUZBYYLVVXPEMA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09353195B2

Procedure details

Monomers, namely 123.75 g of styrene, 123.75 g of butyl acrylate and 2.5 g of acrylic acid were mixed with 5.0 g of the emulsifier that is the invention product or comparative product and 105 g of ion-exchanged water by using a homomixer, thereby preparing a mixed monomer emulsion liquid. Separately from this, 122 g of ion-exchanged water and 0.25 g of sodium hydrogencarbonate were charged in a reactor provided with a stirrer, a reflux condenser, a thermometer, a nitrogen introducing pipe, and a dropping funnel. In the dropping funnel, 36 g of the above-described previously prepared mixed monomer emulsion liquid was charged and added batchwise in the reactor, and the temperature was then increased to 80° C. Stirring was then continued for 15 minutes, and a solution of 0.5 g of ammonium persulfate as a polymerization initiator in 20 g of ion-exchanged water was added, thereby initiating polymerization. Subsequently, 15 minutes after addition of the polymerization initiator, 324 g of the residue of the mixed monomer emulsion liquid was dropped over 3 hours, thereby conducting polymerization. Furthermore, the resultant was continuously ripened for 2 hours and then cooled, followed by adjusting the pH to 8 with ammonia water. There were thus obtained polymer dispersions to be provided for evaluation experiments of the present invention.

Name

ammonium persulfate

Quantity

0.5 g

Type

reactant

Reaction Step Four

[Compound]

Name

ion-exchanged

Quantity

20 g

Type

reactant

Reaction Step Four

[Compound]

Name

residue

Quantity

324 g

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11].C(O)(=O)C=C.C(=O)([O-])O.[Na+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].O.N>O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([O:13][CH2:14][CH2:15][CH2:16][CH3:17])(=[O:12])[CH:10]=[CH2:11] |f:3.4,5.6.7,8.9,11.12|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.25 g

|

|

Type

|

reactant

|

|

Smiles

|

C(O)([O-])=O.[Na+]

|

|

Name

|

|

|

Quantity

|

122 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

105 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

123.75 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

123.75 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCCCC

|

|

Name

|

|

|

Quantity

|

2.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)O

|

Step Four

|

Name

|

ammonium persulfate

|

|

Quantity

|

0.5 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]

|

[Compound]

|

Name

|

ion-exchanged

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

[Compound]

|

Name

|

residue

|

|

Quantity

|

324 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

preparing a mixed monomer emulsion liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with a stirrer, a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In the dropping funnel, 36 g of the above-described previously prepared

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed monomer emulsion liquid

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added batchwise in the reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

polymerization

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was dropped over 3 hours

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

polymerization

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Furthermore, the resultant was continuously ripened for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to be provided for evaluation experiments of the present invention

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |